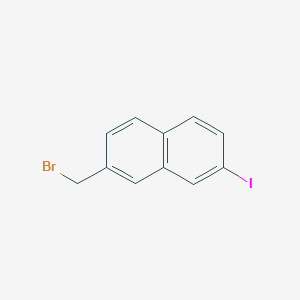

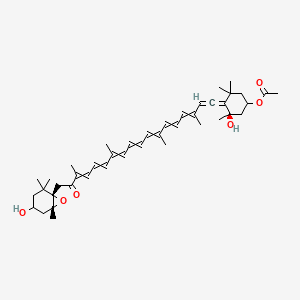

![molecular formula C14H29N4NaO13P2 B14789736 Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citicoline sodium salt, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in the treatment of various neurological disorders, including stroke, traumatic brain injury, and cognitive impairments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of citicoline sodium salt involves the reaction of cytidine-5’-monophosphate with phosphorylcholine in the presence of a condensing agent such as p-toluenesulfonyl chloride. The reaction is typically carried out in a solvent like dimethylformamide, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of citicoline sodium salt can be achieved through both chemical synthesis and enzymatic methods. The chemical synthesis route involves the use of cytidine triphosphate and phosphorylcholine, while the enzymatic method utilizes cytidine triphosphate and phosphorylcholine biosynthesized by enzymes extracted from cells . The final product is purified to achieve high purity levels suitable for pharmaceutical use.

化学反应分析

Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, dephosphorylation, and phosphorylation. Upon ingestion or injection, it is rapidly hydrolyzed and dephosphorylated to yield cytidine and choline, which are then used to resynthesize cytidine-5’-diphosphocholine inside brain cells .

Common Reagents and Conditions:

Hydrolysis: Water and enzymes

Dephosphorylation: Phosphatases

Phosphorylation: Kinases and adenosine triphosphate

Major Products Formed: The major products formed from the hydrolysis and dephosphorylation of citicoline sodium salt are cytidine and choline .

科学研究应用

Citicoline sodium salt has a wide range of scientific research applications, particularly in the fields of neurology, ophthalmology, and psychiatry. It is used to enhance cognitive functions, prevent dementia progression, and improve prognosis after stroke . Additionally, it has been shown to stimulate nerve regeneration and reduce pain in animal models of nerve damage . Citicoline sodium salt is also used as a dietary supplement to support brain health and cognitive function .

作用机制

Citicoline sodium salt exerts its effects by promoting the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the biosynthesis of structural phospholipids, increases cerebral metabolism, and boosts levels of neurotransmitters such as noradrenaline and dopamine in the central nervous system . Citicoline sodium salt also preserves mitochondrial function and inhibits apoptosis, contributing to its neuroprotective properties .

相似化合物的比较

- Choline bitartrate

- Alpha-glycerylphosphorylcholine

- Phosphatidylcholine

Citicoline sodium salt stands out due to its comprehensive neuroprotective effects and its role in maintaining neuronal structure and function.

属性

分子式 |

C14H29N4NaO13P2 |

|---|---|

分子量 |

546.34 g/mol |

IUPAC 名称 |

sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |

InChI |

InChI=1S/C14H26N4O11P2.Na.2H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;2*1H2/q;+1;;/p-1 |

InChI 键 |

DAKGUESZJQLFFM-UHFFFAOYSA-M |

规范 SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)

![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)

![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)

![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)

![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)